5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde
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Overview
Description
5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pyridine derivatives.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-methylbenzaldehyde and a suitable pyridine derivative under basic conditions. This reaction forms the desired product, this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Fluoro-4-methylphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluorophenyl)pyridine-3-carbaldehyde: Lacks the methyl group on the phenyl ring.
5-(4-Methylphenyl)pyridine-3-carbaldehyde: Lacks the fluorine atom on the phenyl ring.
5-(3-Chloro-4-methylphenyl)pyridine-3-carbaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-2-3-11(5-13(9)14)12-4-10(8-16)6-15-7-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFTPDNBDHVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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